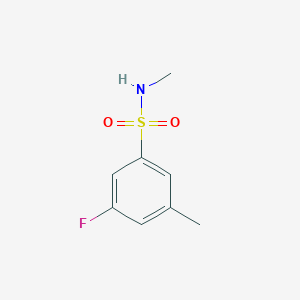

3-Fluoro-N,5-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIRCNNBWRIUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Computational Analysis of 3 Fluoro N,5 Dimethylbenzene 1 Sulfonamide

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopic techniques are fundamental to the structural elucidation of chemical compounds. For 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide, a complete spectroscopic characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

For this compound, one would expect to see signals corresponding to the two methyl groups, the protons on the benzene (B151609) ring, and the proton of the sulfonamide group. The fluorine atom would induce splitting in the signals of nearby protons and carbons, which would be observable in the ¹H-NMR and ¹³C-NMR spectra. A ¹⁹F-NMR spectrum would show a single resonance for the fluorine atom, with its chemical shift and coupling constants providing further structural information.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | Data not available | Data not available | Signals expected for methyl, aromatic, and NH protons. |

| ¹³C | Data not available | Data not available | Signals expected for methyl and aromatic carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For a sulfonamide, characteristic absorption bands are expected. mdpi.com The N-H stretching vibration of the sulfonamide group typically appears in the region of 3350–3310 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations of the S=O group are also prominent and are generally observed around 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The C-F stretching vibration would also be present, typically in the 1400-1000 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | Data not available | Stretching |

| S=O | Data not available | Asymmetric & Symmetric Stretching |

| C-F | Data not available | Stretching |

| Aromatic C-H | Data not available | Stretching |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular formula and deducing the structure. For this compound (C₈H₁₀FNO₂S), the exact mass can be calculated. The fragmentation pattern would likely involve the loss of SO₂, the methyl groups, and cleavage of the benzene ring. While specific experimental mass spectrometry data for this compound is not available, analysis of similar sulfonamides can provide insights into expected fragmentation pathways. biointerfaceresearch.com

Computational Chemistry and Molecular Modeling Investigations

Computational methods are increasingly used to predict the properties and behavior of molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to optimize the geometry of a molecule and calculate its electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations provide insights into the molecule's reactivity and kinetic stability. Studies on other sulfonamides have successfully used DFT to correlate theoretical data with experimental findings. mdpi.commdpi.com Such calculations for this compound would be valuable but are not currently published.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This is a crucial step in drug discovery. Sulfonamides are known to be inhibitors of various enzymes, such as carbonic anhydrases. nih.gov Molecular docking studies on other sulfonamides have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding. mdpi.commdpi.com A molecular docking study of this compound would require a specific biological target and has not yet been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR studies are pivotal in predicting their therapeutic potential and guiding the synthesis of more potent and selective agents. nih.govtandfonline.comnih.gov

Methodology and Key Findings from Analogous Sulfonamides:

In typical QSAR studies involving benzenesulfonamides, a range of molecular descriptors are calculated to quantify various aspects of the molecular structure. nih.govarkat-usa.org These descriptors can be categorized as physicochemical, electronic, steric, and topological. For instance, a QSAR study on a series of benzenesulfonamide (B165840) derivatives might reveal that their biological activity, such as enzyme inhibition or receptor agonism, is significantly correlated with specific properties. nih.govrsc.org

Research on related sulfonamides has shown that high electrostatic potential energy and the lipophilic nature of the molecule can be favorable for certain biological activities. nih.gov The development of robust QSAR models often involves regression analysis to generate equations that can predict the activity of new compounds. arkat-usa.orgresearchgate.net These models are validated internally and externally to ensure their predictive power. nih.gov For example, a study on benzenesulfonamide pKa dissociation constants successfully used surface tension as a key physicochemical parameter in their QSAR model. arkat-usa.orgresearchgate.net

The general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. A high R² value suggests a strong correlation.

Representative QSAR Model Parameters for a Series of Benzenesulfonamide Derivatives

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Positive correlation often observed for cell permeability. |

| HOMO/LUMO Energy | Highest Occupied/Lowest Unoccupied Molecular Orbital Energy | Relates to the molecule's ability to donate or accept electrons. |

| Molecular Weight (MW) | Size of the molecule | Can influence binding and steric hindrance. |

| Dipole Moment | Polarity of the molecule | Affects interactions with polar residues in a binding site. |

| Surface Tension (ST) | A physicochemical parameter | Has been shown to correlate with pKa in benzenesulfonamides. arkat-usa.org |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules like this compound. nih.govresearchgate.net

Conformational Preferences of Aromatic Sulfonamides:

Studies on aromatic sulfonamides have revealed that hindered rotation around the aryl-SO₂ bond can lead to the existence of distinct conformational isomers (rotamers). umich.eduresearchgate.net The orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. For many benzenesulfonamides, conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring are energetically favorable. nih.gov

The conformational flexibility of the sulfonamide bridge is a significant determinant of its biological and physical properties. researchgate.net The relative populations of different conformers can be influenced by the solvent, with polar solvents potentially favoring different conformations than non-polar solvents. umich.edu

Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a protein binding site. tandfonline.com In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms, researchers can confirm the stability of binding modes predicted by molecular docking and analyze the key interactions, such as hydrogen bonds, that stabilize the complex. tandfonline.comnih.gov

For a compound like this compound, MD simulations could be used to understand how the fluorine and dimethyl substitutions influence its conformational landscape and its potential interactions with a target protein. The stability of these interactions is crucial for the compound's efficacy as a potential therapeutic agent. nih.gov

Representative Conformational States and MD Simulation Parameters for an Aromatic Sulfonamide

| Parameter | Description | Typical Values/Observations |

| Dihedral Angle (C-C-S-N) | Defines the rotation around the aryl-sulfur bond. | Often found to be around 90°, indicating a perpendicular orientation. nih.gov |

| Conformational Energy | The relative energy of different conformers. | Energy differences between conformers can be small, allowing for dynamic equilibrium. nih.gov |

| Simulation Time (MD) | The duration of the molecular dynamics simulation. | Typically in the nanosecond (ns) to microsecond (µs) range. |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions. | A stable RMSD over time in an MD simulation suggests a stable protein-ligand complex. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy indicates a stable and important interaction. |

Investigation of Biological Activities and Associated Molecular Mechanisms of 3 Fluoro N,5 Dimethylbenzene 1 Sulfonamide

Enzyme Inhibition Studies

No published studies were identified that investigated the inhibitory potential of 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide against the enzymes listed below.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II)

There is no available data concerning the inhibitory activity of this compound towards human Carbonic Anhydrase (hCA) isozymes I and II.

Kinetic Characterization of Inhibitory Potency (IC50, Ki Values)

Specific IC50 or Ki values for the inhibition of hCA I or hCA II by this compound are not documented in scientific literature.

Elucidation of Enzyme-Inhibitor Binding Mechanisms

There are no studies elucidating the binding mechanism between this compound and Carbonic Anhydrase isozymes.

Carboxylesterase (CE) Inhibition (e.g., Human Intestinal CE (hiCE), Human Liver CE (hCE1))

Research on the inhibitory effect of this compound on human carboxylesterases, including hiCE and hCE1, has not been reported.

Glyoxalase I (Glx-I) Inhibition

There is no information available regarding the inhibition of Glyoxalase I by this compound.

Phosphatidylinositol 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) Dual Inhibition

The potential for this compound to act as a dual inhibitor of PI3K and mTOR has not been investigated in any published research.

Ribonucleotide Reductase (RNR) Inhibition

A thorough search of scientific databases and literature yields no specific data concerning the inhibitory activity of this compound against Ribonucleotide Reductase (RNR). Research on RNR inhibitors has primarily focused on other classes of molecules, such as hydroxyurea (B1673989) and gemcitabine. While some fluorinated nucleotides have been investigated as mechanism-based inactivators of RNR, this is chemically distinct from the requested sulfonamide compound. nih.gov Studies on RNR inhibition have also explored derivatives of levodopa (B1675098) and dopamine, which act on the enzyme through a different mechanism involving their quinone/quinol forms. nih.gov Without direct experimental evidence, any potential interaction between this compound and RNR remains purely speculative.

Cyclooxygenase-2 (COX-2) Inhibition

There is no specific research available on the direct inhibition of Cyclooxygenase-2 (COX-2) by this compound. However, the arylsulfonamide moiety is a cornerstone pharmacophore for a major class of selective COX-2 inhibitors, famously represented by Celecoxib (B62257). nih.govmdpi.com This class of drugs, often called coxibs, leverages the sulfonamide group to achieve selectivity. The active site of COX-2 contains a distinct hydrophilic side pocket that is not present in the COX-1 isoform. The sulfonamide group (-SO₂NH₂) is able to fit into this side pocket, forming crucial hydrogen bonds with amino acid residues such as Gln178 and Ser339, which contributes significantly to the compound's selective binding and inhibition of COX-2. mdpi.com

The presence of a fluorine atom on one of the aryl rings is also a common feature in the design of potent and selective COX-2 inhibitors. nih.gov Fluorine substitution can enhance binding affinity and modify the electronic properties of the molecule. For instance, studies on various diarylheterocyclic compounds have shown that fluorine substitution at specific positions can lead to highly potent and selective COX-2 inhibition. nih.govnih.gov A fluorinated derivative of celecoxib has been developed and shown to be a slow, tight-binding inhibitor of COX-2, demonstrating the utility of this halogen in designing effective inhibitors. researchgate.net

Given that this compound possesses both the key sulfonamide group and a fluoro-substituent, it contains structural elements common to known COX-2 inhibitors. However, without experimental data (e.g., IC₅₀ values), its actual efficacy and selectivity as a COX-2 inhibitor are unknown.

Table 1: Examples of Fluorine-Containing Sulfonamide-Based COX-2 Inhibitors and Their Activity

| Compound Name | Structure | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 0.05 | 294 |

| Valdecoxib | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 0.005 | >2000 |

| Fluorinated Celecoxib Derivative ([¹⁸F]30) | 4-(3-([¹⁸F]fluoromethyl)-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide | 0.16 | >25 |

Note: This table presents data for known COX-2 inhibitors to illustrate the role of the sulfonamide and fluorine moieties. Data for this compound is not available.

Antimicrobial Efficacy Research

Antibacterial Activity against Gram-Positive and Gram-Negative Organisms

No direct studies evaluating the antibacterial spectrum of this compound have been published. However, the sulfonamide class of drugs is known for its broad-spectrum antibacterial activity, targeting a wide variety of Gram-positive and Gram-negative bacteria. iosrjournals.orgnih.gov Commonly susceptible organisms include species of Staphylococcus, Streptococcus, Escherichia coli, and Klebsiella. iosrjournals.org

The effectiveness of any given sulfonamide is determined by its ability to penetrate the bacterial cell wall and its binding affinity for the DHPS enzyme of that particular species. nih.gov The development of resistance, often through mutations in the DHPS enzyme that reduce the drug's binding affinity, has limited the clinical use of many older sulfonamides. nih.govnih.gov Research into novel sulfonamide derivatives continues in an effort to overcome this resistance. For example, studies on new N-sulfonamide 2-pyridones have shown significant activity against strains like E. coli and K. pneumoniae, in some cases exceeding that of the standard drug sulfadiazine. acs.org

Table 2: Examples of In Vitro Antibacterial Activity for Novel Sulfonamide Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| Compound 11a (A Pyrazolopyridone Sulfonamide) | E. coli | 62.5 |

| K. pneumoniae | 125 | |

| S. aureus | 125 | |

| Compound 5b (A Thiomethylpyridone Sulfonamide) | E. coli | 125 |

| K. pneumoniae | 62.5 | |

| P. aeruginosa | 250 | |

| Sulfadiazine (Standard) | E. coli | 250 |

Source: Adapted from a study on dual DHPS/DHFR inhibitors. acs.org This data is for illustrative purposes and does not represent the activity of this compound.

Antifungal Activity Evaluation

There is no available research on the specific antifungal properties of this compound. While primarily known as antibacterials, some sulfonamides have demonstrated activity against certain fungi. ijpsr.comindexcopernicus.com The most notable example is their use against Pneumocystis jirovecii (formerly P. carinii), the causative agent of a severe form of pneumonia in immunocompromised individuals. iosrjournals.org

Recent research has also explored the activity of novel arylsulfonamides against various Candida species, which are common causes of opportunistic fungal infections. In one study, a series of N-(sulfamoylbenzyl) benzamide (B126) derivatives showed fungistatic activity against strains of Candida albicans, Candida parapsilosis, and Candida glabrata, with Minimum Inhibitory Concentrations (MICs) varying based on the specific chemical structure and fungal strain. nih.gov This indicates that the sulfonamide scaffold can be a starting point for the development of antifungal agents, although the activity is highly structure-dependent. The potential of this compound in this regard remains to be investigated.

Proposed Mechanisms of Antimicrobial Action at the Molecular Level

Based on the established pharmacology of its chemical class, the primary proposed mechanism of antimicrobial action for this compound is the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.goviosrjournals.org

At the molecular level, this mechanism involves the following steps:

Competitive Inhibition: The sulfonamide molecule, being a structural analog of p-aminobenzoic acid (pABA), competes for the pABA binding site within the DHPS enzyme's active pocket. nih.govwikipedia.org

Disruption of Folate Synthesis: By occupying the active site, the sulfonamide drug prevents the normal enzymatic reaction—the condensation of pABA with DHPPP—from occurring. nih.gov This blocks the synthesis of 7,8-dihydropteroate, a critical intermediate in the folic acid pathway. nih.gov

Depletion of Essential Metabolites: The halt in folate production leads to a deficiency of tetrahydrofolate, the biologically active form of folic acid. Tetrahydrofolate is an essential cofactor for the synthesis of purines and pyrimidines (required for DNA and RNA synthesis) and certain amino acids like methionine.

Bacteriostasis: Without these essential building blocks, the microbial cell cannot synthesize new DNA, RNA, or proteins, leading to the cessation of cell growth and division—a bacteriostatic effect. wikipedia.orgindexcopernicus.com

Some research also suggests that sulfonamides can act as alternative substrates for DHPS, leading to the formation of non-functional, dead-end pterin-sulfonamide products, which may further disrupt the folate pathway. nih.gov

Antioxidant Activity Assessment

In Vitro Assays for Radical Scavenging and Reducing Capabilities (e.g., CUPRAC, ABTS)

There is no specific information available in the scientific literature regarding the evaluation of this compound using in vitro antioxidant assays such as the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. While these assays are standard methods for determining the antioxidant capacity of various compounds, research on this specific sulfonamide derivative has not been published. nih.gov

Cellular Antioxidant Mechanisms and Pathways

Information regarding the cellular antioxidant mechanisms and pathways of this compound is not available in the current body of scientific literature. Studies on other sulfonamide derivatives suggest that some of these compounds may exert antioxidant effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the endogenous antioxidant response. researchgate.netbohrium.comeurekaselect.com However, no such studies have been conducted on this compound.

Anti-inflammatory Effects Investigation

Specific research into the anti-inflammatory effects of this compound has not been reported. The sulfonamide class of compounds, more broadly, has been investigated for anti-inflammatory properties, with some derivatives showing potential by inhibiting inflammatory mediators. nih.govyoutube.comnih.gov For instance, some sulfonamides are known to act as anti-inflammatory agents through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov However, no such data exists for this compound.

Antiviral Activity Research (e.g., Anti-HIV, Influenza)

There is no published research on the antiviral activity of this compound against viruses such as Human Immunodeficiency Virus (HIV) or influenza. The sulfonamide scaffold is present in some compounds that have been investigated for antiviral properties, including some HIV protease inhibitors. nih.govpexacy.comraco.cat These compounds function by inhibiting viral enzymes essential for replication. nih.gov Nevertheless, the antiviral potential of this compound has not been explored.

Anticancer Activity Research

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

There are no available studies on the in vitro cytotoxicity of this compound against any cancer cell lines. The anticancer potential of various other sulfonamide derivatives has been a significant area of research, with some compounds demonstrating cytotoxic effects against a range of cancer cells. nih.govnih.govrsc.orgresearchgate.net These studies often involve determining the half-maximal inhibitory concentration (IC50) to quantify a compound's potency. nih.govrsc.orgazpharmjournal.com However, such evaluations for this compound have not been documented.

Research on Modulation of Cell Cycle Progression and Apoptosis Induction

There is currently no publicly available scientific literature detailing studies on the modulation of cell cycle progression or the induction of apoptosis by this compound. While research into other sulfonamide derivatives has shown activities in these areas, such as inducing apoptosis in cancer cell lines, no such findings have been reported for this specific compound.

Glucose Uptake Modulation Studies

No studies have been identified that investigate the effects of this compound on glucose uptake. Research on other fluorinated molecules has explored their impact on glucose transport, but specific data for this compound is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Fluoro N,5 Dimethylbenzene 1 Sulfonamide Derivatives

Impact of Substituent Variation on Biological Activity

The introduction of halogens, particularly fluorine, into the benzenesulfonamide (B165840) scaffold is a key strategy for modulating biological activity. acs.org Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability, and increase membrane permeability. nih.gov The position of the fluorine substituent is critical; its influence varies depending on whether it is ortho, meta, or para to the sulfonamide group. researchgate.net A fluorine atom at the meta position is typically activating for nucleophilic aromatic substitution, while a para-fluorine can be slightly deactivating. researchgate.net

Studies on halogenated benzenesulfonamides as carbonic anhydrase (CA) inhibitors show that a halogen atom at the 2-position (ortho to the sulfonamide) can orient the ring within the enzyme's active site, thereby affecting both affinity and selectivity. nih.gov Research on polyfluorinated benzenesulfonamides has demonstrated that varying substituents at the 2-, 3-, and 4-positions results in a wide range of binding affinities and isoform selectivities. nih.gov For instance, replacing hydrogen with fluorine can increase the inhibitory activity against certain carbonic anhydrase isoforms. nih.gov While direct comparisons for 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide are not extensively documented, the general principles suggest that moving the fluorine to the 2- or 4-position would significantly alter the activity profile. The introduction of other halogens like chlorine or bromine also plays a crucial role, often forming key interactions within the target's active site to enhance potency. nih.gov

Table 1: Effect of Halogenation on Biological Activity of Benzenesulfonamide Derivatives

| Compound Class | Halogen Substituent | Key Finding | Primary Target | Reference |

|---|---|---|---|---|

| Benzenesulfonamides | 2-Chloro/Bromo | Orients the ring in the active site, affecting affinity and selectivity. | Carbonic Anhydrases (CAs) | nih.gov |

| Trifluorobenzenesulfonamides | 2,4-disubstitution | Effective CA XIII inhibitors with high selectivity over off-target CA I and II. | CA XIII | nih.gov |

| Trifluorobenzenesulfonamides | 3,4-disubstitution | Bound CAs with higher affinity than 2,4-disubstituted analogues. | CAs (II, VII, IX, XII, XIII) | nih.gov |

| Perfluoroalkane sulfonamides | Multiple Fluorine atoms | Increased water solubility and potent inhibition of human carbonic anhydrase isoenzyme-II. | CA II | nih.gov |

Modifications to the sulfonamide nitrogen (N-substitution) and the addition of further alkyl or bulky groups to the benzene (B151609) ring are pivotal in defining the biological activity. N-substitution on the primary sulfonamide group can modulate selectivity for different enzyme isoforms. nih.gov While primary sulfonamides are potent but often non-selective carbonic anhydrase inhibitors, the addition of groups to the sulfonamide nitrogen can enhance selectivity. nih.gov

The size and structure of N-alkyl groups influence the molecule's chemical reactivity and steric interactions. mdpi.com The introduction of bulky groups to the benzene ring, creating so-called "tails," is a common strategy to achieve isoform-selective inhibition by forming additional contacts within the hydrophilic or hydrophobic regions of an enzyme's active site. nih.govmdpi.com For example, in a series of sulfonamides derived from carvacrol, the substitution of cyclic groups at the sulfonamide moiety led to significant differences in acetylcholinesterase (AChE) inhibition. nih.gov The two methyl groups at positions 3 and 5 of the parent compound already provide a degree of steric bulk that influences its interactions. Further substitution would be expected to refine target specificity.

Table 2: Influence of Alkyl and Bulky Group Substitution

| Core Structure | Substituent Type | Location of Substitution | Observed Effect | Reference |

|---|---|---|---|---|

| Benzenesulfonamide | N-hydroxy, N-methoxy, N-nitro | Sulfonamide Nitrogen | Modulated selectivity for different carbonic anhydrase isoforms. | nih.gov |

| 4-guanidinobenzenesulfonamide | Alkyl/benzyl groups | Guanidino group (tail) | Achieved satisfactory selectivity towards CA VII over CA I and II. | tandfonline.com |

| Sulfonamides from carvacrol | Cyclic substituents (e.g., morpholine) | Sulfonamide Group | Substantial differences in IC50 values for AChE inhibition. | nih.gov |

| Polycyclic Hydrocarbons | N-Alkyl Sulfonamide | Polycyclic core | Identified compounds with higher potency than known anticancer agents. | rsc.org |

Replacing the benzene ring of the sulfonamide with or appending other aromatic or heterocyclic moieties is a powerful drug design strategy. nih.gov This approach, often termed bioisosteric replacement, can improve potency, alter selectivity, and enhance pharmacokinetic properties. Incorporating bulky heterocyclic tails, such as quinazolines, onto a benzenesulfonamide scaffold has yielded potent inhibitors of several carbonic anhydrase isoforms. nih.gov

The fusion of benzenesulfonamide with thiazole (B1198619) and triazole rings has produced hybrid molecules with significant antimicrobial and antioxidant activities. nih.gov In one study, N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides were optimized to enhance anticancer activity. nih.gov These modifications create additional interaction points with the biological target, often leading to increased potency. For instance, benzenesulfonamides containing a dual triazole moiety demonstrated selective inhibition of tumor-associated hCA IX and XII isoforms. nih.gov

Correlation between Molecular Architecture and Enzyme Inhibitory Selectivity

The precise three-dimensional arrangement of a sulfonamide derivative is directly correlated with its ability to selectively inhibit one enzyme isoform over another. For carbonic anhydrases, the primary sulfonamide group (-SO₂NH₂) typically coordinates to the catalytic Zn²⁺ ion in the active site. mdpi.com Selectivity is then achieved through interactions between the "tail" portion of the inhibitor (the rest of the molecule) and amino acid residues in the active site, which vary between isoforms. mdpi.comnih.gov

By designing inhibitors with specific substituents, it is possible to exploit these differences. For example, halogenated and di-substituted benzenesulfonamides have been designed where a halogen atom orients the ring, and two different "tail" substituents engage distinct regions of the active site, leading to high selectivity for isoforms like CA VII, CA IX, or CA XII. nih.gov Similarly, attaching β-lactam substituted tails to benzenesulfonamides resulted in compounds with potent and selective inhibition of hCA II over hCA I. nih.gov The introduction of bulky hydrophobic groups can favor binding to CA IX, which has a distinct binding pocket compared to other isoforms. researchgate.net

Table 3: Isoform Selectivity of Benzenesulfonamide Derivatives

| Compound Series | Structural Feature | Selective Inhibition Target | Finding | Reference |

|---|---|---|---|---|

| N-substituted benzenesulfonamides | N-nitro group | hCA IX and XII over hCA I and II | 13-fold greater selectivity for tumor-associated isoforms. | nih.gov |

| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | Benzyl-substituted guanidino tail | CA VII over CA I and II | Achieved subnanomolar Kᵢ values with good selectivity. | tandfonline.com |

| Halogenated and di-substituted benzenesulfonamides | Two distinct "tails" on the benzene ring | CA VII, CA IX, CA XII, or CA XIV | Varying substituents allows for tunable selectivity. | nih.gov |

| Beta-lactam-substituted benzenesulfonamides | β-lactam tail | hCA II over hCA I | Compound 5a showed >4-fold selectivity for hCA II. | nih.gov |

Relationship between Structural Features and Antimicrobial Spectrum

The classic antibacterial action of sulfonamides involves acting as competitive antagonists of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. nih.gov The structural features of modern sulfonamide derivatives can broaden their antimicrobial spectrum and potency.

Table 4: Antimicrobial Activity of Benzenesulfonamide Hybrids

| Compound ID | Core Structure | Key Feature | Activity (MIC) | Organism | Reference |

|---|---|---|---|---|---|

| 3d | Benzenesulfonamide-thiazole-triazole | 4-Cl, 3-NO₂ substitution | 5-11 µM | Various bacteria | nih.gov |

| 4d | Benzenesulfonamide-thiazole-triazole | 4-Cl, 3-NO₂ substitution | 5-11 µM | Various bacteria | nih.gov |

| 2c | Benzenesulfonamide-thiazole-triazole | 4-NO₂ substitution | 6 µM | Fungal strains | nih.gov |

Future Directions and Emerging Research Perspectives

Development of Next-Generation Synthetic Methodologies for Novel Analogues

The generation of a diverse library of analogues based on the 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide scaffold is a prerequisite for comprehensive biological evaluation. While traditional methods for sulfonamide synthesis are well-established, future efforts will focus on next-generation methodologies that offer greater efficiency, sustainability, and molecular diversity.

Modern synthetic strategies such as flow chemistry offer a pathway for the rapid, safe, and scalable production of sulfonamide libraries. acs.orgacs.org This technology allows for precise control over reaction conditions, minimizing waste and enabling the use of greener solvents. acs.orgacs.org Furthermore, innovative catalytic systems are emerging for the synthesis of sulfonamides. For instance, a one-pot synthesis strategy that converts aromatic carboxylic acids and amines—traditional partners for amide coupling—directly into sulfonamides has been developed, bypassing the need to pre-functionalize starting materials. princeton.edu This copper-catalyzed process leverages ligand-to-metal charge transfer to generate sulfonyl chloride intermediates in situ, which then react with amines. princeton.edu Such methods could be adapted to create novel analogues by varying the amine component coupled with a precursor like 3-fluoro-5-methylbenzenesulfonyl chloride. sigmaaldrich.comuni.lu

Future synthetic approaches will likely focus on:

Eco-Friendly Flow Synthesis: Utilizing meso-reactor apparatus to minimize waste and employ non-toxic reactants for the sequential synthesis of primary, secondary, and tertiary sulfonamide analogues. acs.org

Novel Catalytic Couplings: Expanding on methods like the Sandmeyer-type synthesis from anilines using stable SO2 surrogates, which allows for direct conversion to sulfonamides. organic-chemistry.org

Late-Stage Functionalization: Developing methods to introduce or modify the fluorine atom or methyl groups on the benzene (B151609) ring at later stages of the synthesis, allowing for rapid generation of diverse analogues from a common intermediate.

| Synthetic Strategy | Advantages | Key Features |

| Flow Chemistry | High efficiency, safety, scalability, waste minimization. acs.orgacs.org | Utilizes meso-reactors; allows precise control of reaction parameters. acs.org |

| Decarboxylative Halosulfonylation | Uses readily available carboxylic acids and amines; avoids pre-functionalization. princeton.edu | Copper-catalyzed one-pot reaction to form sulfonyl chlorides in situ. princeton.edu |

| Combinatorial Solid-Phase Synthesis | Enables creation of large, diverse libraries for screening. researchgate.net | Anchoring intermediates to a solid support for sequential reactions. researchgate.net |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The sulfonamide functional group is a key pharmacophore in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer effects. acs.orgnih.gov The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. nih.gov This combination suggests that analogues of this compound could have significant, yet undiscovered, therapeutic applications.

Initial research could focus on established sulfonamide targets:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, which are therapeutic targets for glaucoma, cancer, and obesity. nih.govnih.gov Analogues could be screened for inhibitory activity against various CA isoforms, particularly tumor-associated ones like CA IX and CA XII.

Dihydropteroate (B1496061) Synthase (DHPS): As seen in sulfa antibacterial drugs, the sulfonamide moiety can act as a competitive inhibitor of this enzyme in the folate synthesis pathway of microorganisms. nih.gov

Proteases and Kinases: The structural features may allow for inhibition of other enzyme classes critical in disease pathways.

The inclusion of fluorine opens up possibilities for applications in areas where fluorinated drugs have excelled, such as central nervous system (CNS) disorders and anti-influenza agents. acs.orgnih.govnih.gov For example, fluorinated compounds have shown promise as NPYY5 receptor antagonists for obesity and depression and as inhibitors of human neutrophil elastase for pulmonary diseases. nih.gov Given that some sulfonamides exhibit analgesic and antiallodynic effects, exploring this potential in neuropathic pain models is also a valid direction. nih.gov

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding synthetic efforts. For a scaffold like this compound, where empirical data is sparse, in silico methods are crucial for initial exploration.

Molecular Docking: This technique can be used to predict the binding modes and affinities of virtual libraries of analogues against the crystal structures of known biological targets (e.g., various carbonic anhydrase isoforms). nih.govnih.gov Studies on other sulfonamides have successfully used docking to identify key binding interactions, such as the coordination of the sulfonamide nitrogen to the zinc ion in the active site of CAs. nih.gov

ADMET Prediction: Before undertaking costly synthesis, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues can be computationally predicted. This helps to filter out compounds with poor drug-like properties, such as those that violate Lipinski's rule of five. nih.gov

Rational Design: Based on initial screening hits, computational models can guide the rational design of second-generation analogues with improved potency and selectivity. For instance, if an analogue shows activity against a specific CA isoform, its binding mode can be analyzed to suggest structural modifications that would enhance affinity or selectivity over other isoforms.

High-Throughput Screening and Combinatorial Chemistry for Accelerated Discovery

To efficiently probe the vast biological space for potential activities of this compound analogues, high-throughput screening (HTS) is essential. HTS combines robotics, data processing, and sensitive detection methods to test hundreds of thousands of compounds against biological targets in a rapid and cost-effective manner. youtube.comufl.edu

The process would involve:

Library Generation: Employing combinatorial chemistry, potentially using solid-phase or flow synthesis techniques, to generate a large and diverse library of analogues from the core scaffold. acs.orgresearchgate.net

Assay Development: Creating robust biochemical or cell-based assays for targets of interest (e.g., enzyme inhibition, receptor binding, or cell viability).

Robotic Screening: Using automated platforms to perform the assays on the entire compound library. youtube.com Modern facilities can test over a million compounds per day, dramatically accelerating the discovery of initial "hits". youtube.com

Data Analysis: Employing advanced algorithms to analyze the large datasets generated by HTS to identify promising candidates and recognize structure-activity relationships (SAR). youtube.com

This accelerated discovery pipeline allows for the rapid identification of lead compounds that can then be subjected to more detailed mechanistic studies and optimization.

In-depth Mechanistic Elucidation of Observed Biological Effects and Selectivity

Once a bioactive analogue is identified through screening, a critical future direction is the in-depth elucidation of its mechanism of action (MoA). Understanding how a compound exerts its biological effect at the molecular level is fundamental for its development as a therapeutic agent. This involves identifying its direct molecular target and the downstream pathways it modulates.

For example, if an analogue of this compound shows anticancer activity, key research questions would include:

Does it inhibit a known cancer-related enzyme like carbonic anhydrase IX? nih.gov

Does it induce apoptosis, and if so, through which signaling cascade?

How does its fluorine substitution pattern contribute to its potency and selectivity for cancer cells over healthy cells?

Techniques to investigate MoA include target deconvolution methods, biophysical assays (e.g., surface plasmon resonance) to confirm direct binding to a purified protein, and cellular thermal shift assays (CETSA) to verify target engagement in a cellular context. Further studies would be needed to understand the basis of selectivity, which is crucial for minimizing off-target effects.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of novel analogues, the integration of "omics" technologies is a powerful emerging approach. biobide.comfrontiersin.org These technologies allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a comprehensive profile of a compound's impact on a biological system. frontiersin.orgfrontlinegenomics.com

Transcriptomics (RNA-Seq): Can reveal which genes are up- or down-regulated in cells upon treatment with a compound, offering clues about the pathways being affected.

Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint the molecular targets and downstream effects.

Metabolomics: Can measure changes in the levels of small-molecule metabolites, providing a functional readout of the cellular state and identifying affected metabolic pathways.

By integrating multi-omics data, researchers can build a detailed picture of a compound's MoA, identify potential biomarkers for its efficacy, and anticipate possible off-target effects or toxicity mechanisms. biobide.comfrontlinegenomics.com This systems-level approach is invaluable for modern drug discovery and can guide the preclinical and clinical development of promising analogues derived from the this compound scaffold.

| Omics Technology | Application in Drug Discovery | Information Gained |

| Genomics | Target identification; understanding genetic basis of response. biobide.comfrontlinegenomics.com | Genetic variations, mutations. |

| Transcriptomics | MoA elucidation; biomarker discovery. frontlinegenomics.com | Gene expression changes (up/down-regulation). |

| Proteomics | Target identification/validation; off-target effects. biobide.com | Protein expression levels, post-translational modifications. |

| Metabolomics | Functional pathway analysis; toxicity assessment. frontiersin.orgresearchgate.net | Changes in endogenous small-molecule metabolite levels. |

Q & A

Q. Table 1: Comparative Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 78 | |

| Pyridine | THF | 40 | 85 |

Critical Factors : Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and rigorous exclusion of moisture improve yield.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 217.2).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can regioselective functionalization be achieved in derivatives of this compound?

Answer:

- Directing Groups : The fluorine atom’s electron-withdrawing effect directs electrophilic substitution to the para position relative to itself.

- Catalytic Strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during functionalization .

Example : Fluorine-directed nitration yields 3-fluoro-4-nitro-N,5-dimethylbenzenesulfonamide as the major product.

Advanced: What strategies can resolve contradictions in biological activity data for sulfonamide derivatives?

Answer:

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities .

- Stereochemical Analysis : Chiral chromatography or X-ray crystallography to confirm enantiomeric purity .

- Replicate Studies : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Target Validation : Knockout models or competitive binding assays to confirm specificity .

Case Study : Inconsistent antimicrobial activity may arise from hydrolytic degradation; stability studies in PBS (pH 7.4) over 24 hours are critical .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Enzyme Inhibition : Potent inhibitor of carbonic anhydrase IX (IC₅₀ ~50 nM) due to sulfonamide-Zn²⁺ interaction .

- Anticancer Probes : Modulates apoptosis in colorectal cancer cell lines (HT-29, HCT116) via caspase-3 activation .

- Antimicrobial Scaffolds : Structure-activity relationship (SAR) studies against E. coli and S. aureus .

Advanced: How can computational chemistry aid in understanding the interaction mechanisms of this compound with biological targets?

Answer:

- Molecular Docking : Predict binding modes to carbonic anhydrase using AutoDock Vina (PDB ID: 3CA2) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (R² > 0.85) .

Key Insight : Fluorine’s electronegativity enhances hydrogen bonding with Thr199 in carbonic anhydrase .

Advanced: What are the challenges in developing enantiomerically pure forms of sulfonamide derivatives, and how can they be addressed?

Answer:

- Challenges :

- Racemization during synthesis (e.g., acidic/basic conditions).

- Overlapping NMR signals complicating stereochemical assignment.

- Solutions :

Example : Resolution of N-methyl enantiomers via diastereomeric salt formation with L-tartaric acid .

Advanced: How can analytical method development address variability in sulfonamide stability studies?

Answer:

- Degradation Pathways : Hydrolysis (pH-dependent), photolysis, or oxidation.

- Methodology :

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| pH 2.0, 72h | 15 | 3-Fluoro-5-methylbenzenesulfonic acid |

| UV Light, 48h | 8 | N-demethylated derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.